4-Methoxydalbergione

Vue d'ensemble

Description

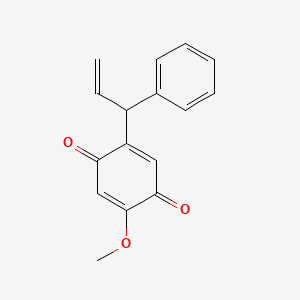

La 4-méthoxydalbergione est un composé naturel isolé du bois de cœur d'espèces de Dalbergia, telles que Dalbergia sissoo et Dalbergia odorifera . Elle appartient à la classe des 1,4-benzoquinones et se caractérise par un groupe méthoxy en position 2 et un groupe 1-phénylallyle en position 5 . Ce composé a suscité une attention considérable en raison de ses puissantes propriétés anticancéreuses et de son rôle en médecine traditionnelle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 4-méthoxydalbergione peut être synthétisée par diverses réactions organiques. Une méthode courante implique la méthoxylation de la 2-chloro-4-amino-6-méthoxypyrimidine à l'aide de méthanol et d'hydroxyde de sodium . Une autre approche comprend l'extraction et la purification à partir de sources naturelles comme Dalbergia sissoo Roxb .

Méthodes de production industrielle : La production industrielle de 4-méthoxydalbergione implique généralement l'extraction à grande échelle à partir d'espèces de Dalbergia. Le bois de cœur est traité pour isoler le composé, suivi d'étapes de purification pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La 4-méthoxydalbergione subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés quinoniques.

Réduction : Les réactions de réduction peuvent la convertir en dérivés d'hydroquinone.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les bases fortes sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de dérivés quinoniques.

Réduction : Formation de dérivés d'hydroquinone.

Substitution : Formation de diverses benzoquinones substituées.

4. Applications de la recherche scientifique

La 4-méthoxydalbergione a été largement étudiée pour ses propriétés anticancéreuses. Elle a montré des effets inhibiteurs puissants sur diverses lignées de cellules cancéreuses, y compris les cellules d'astrogliome U87 humaines et les cellules d'ostéosarcome . Le composé induit l'apoptose et inhibe la prolifération cellulaire par la régulation négative de voies telles que JAK2/STAT3 et la régulation positive de gènes tels que GADD45G .

5. Mécanisme d'action

Les effets anticancéreux de la 4-méthoxydalbergione sont principalement médiés par l'inhibition de voies de signalisation clés. Elle induit l'apoptose en régulant positivement les protéines pro-apoptotiques et en régulant négativement les protéines anti-apoptotiques . Le composé inhibe également la phosphorylation de JAK2 et STAT3, conduisant à l'inactivation des kinases de protéines activées par les mitogènes (MAPKs) et CREB . De plus, elle régule positivement PTEN, un gène suppresseur de tumeur, contribuant à son activité anticancéreuse .

Applications De Recherche Scientifique

4-Methoxydalbergione has been extensively studied for its anticancer properties. It has shown potent inhibitory effects on various cancer cell lines, including human astroglioma U87 cells and osteosarcoma cells . The compound induces apoptosis and inhibits cell proliferation through the down-regulation of pathways like JAK2/STAT3 and upregulation of genes such as GADD45G .

Mécanisme D'action

The anticancer effects of 4-Methoxydalbergione are primarily mediated through the inhibition of key signaling pathways. It induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . The compound also inhibits the phosphorylation of JAK2 and STAT3, leading to the inactivation of mitogen-activated protein kinases (MAPKs) and CREB . Furthermore, it upregulates PTEN, a tumor suppressor gene, contributing to its anticancer activity .

Comparaison Avec Des Composés Similaires

La 4-méthoxydalbergione est unique en raison de ses puissantes propriétés anticancéreuses et de sa structure moléculaire spécifique. Des composés similaires comprennent :

Activité Biologique

4-Methoxydalbergione (4MOD) is a flavonoid compound derived from the heartwood of Dalbergia sissoo Roxb. Recent studies have highlighted its significant biological activities, particularly its anticancer properties across various cancer types. This article reviews the biological activity of 4MOD, focusing on its mechanisms of action, therapeutic potential, and related research findings.

4MOD exhibits multiple mechanisms contributing to its anticancer effects:

- Inhibition of Cell Proliferation : 4MOD has been shown to significantly inhibit the proliferation of various cancer cell lines, including bladder cancer (BC), liver cancer, and astrocytoma. Studies indicate that it induces autophagy and inhibits key signaling pathways such as Akt/ERK and JAK2/STAT3 .

- Induction of Ferroptosis : Recent findings suggest that 4MOD promotes ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This process involves increased lipid reactive oxygen species (ROS) and Fe²⁺ levels, which contribute to its cytotoxic effects on cancer cells .

- Targeting DNA Methyltransferase 1 (DNMT1) : Molecular docking studies have indicated that 4MOD can bind to DNMT1, inhibiting its expression and thereby affecting gene regulation associated with tumorigenesis .

Bladder Cancer

Research has demonstrated that 4MOD effectively inhibits the growth of bladder cancer cells by inducing autophagy and modulating signaling pathways. In vitro studies using human bladder cancer cell lines J82 and UMUC3 revealed that treatment with 4MOD resulted in decreased cell viability and inhibited migratory and invasive capabilities .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| J82, UMUC3 | Inhibition of growth | Induction of autophagy | |

| J82, UMUC3 | Reduced migration/invasion | Akt/ERK pathway inhibition |

Liver Cancer

In hepatocellular carcinoma (HCC), 4MOD has been shown to upregulate GADD45G expression, which plays a role in cell cycle regulation and apoptosis. This suggests a potential therapeutic application for liver cancer treatment .

Astrocytoma

4MOD demonstrates potent inhibitory effects on U87 astroglioma cells, leading to increased apoptosis and cell cycle arrest. Both in vitro and in vivo models confirm its efficacy as a promising treatment for glioblastoma .

Case Studies

- Bladder Cancer Study : In a study evaluating the effects of 4MOD on bladder cancer cells, researchers observed significant reductions in cell proliferation through CCK-8 assays and increased apoptosis rates via flow cytometry. The study concluded that 4MOD could be developed into a therapeutic agent for bladder cancer .

- Liver Cancer Study : Another study focused on the role of GADD45G as a target for 4MOD in liver cancer treatment. The results indicated that 4MOD could enhance GADD45G expression, leading to reduced tumor growth in animal models .

- Astrocytoma Study : A comprehensive investigation into the effects of 4MOD on U87 cells revealed that it not only inhibited cell growth but also induced significant apoptosis through various molecular pathways, marking it as a potential candidate for glioblastoma therapy .

Propriétés

IUPAC Name |

2-methoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSUZUQISVAJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315149 | |

| Record name | 4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28396-75-0 | |

| Record name | 4-Methoxydalbergione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28396-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxydalbergione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028396750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALBERGIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxydalbergione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.